molecular formula C8H8N2O B8589937 3-Amino-4-hydroxy-5-methylbenzonitrile

3-Amino-4-hydroxy-5-methylbenzonitrile

Cat. No. B8589937
M. Wt: 148.16 g/mol
InChI Key: QVQBWBRHGNLSPE-UHFFFAOYSA-N
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Patent
US08445480B2

Procedure details

Iron chloride hexahydrate (9.6 mg), 4-hydroxy-3-methyl-5-nitrobenzonitrile (126 mg), and 77 mg of activated carbon were suspended in 5 ml of methanol and heated under N2 at 70° C. for 10 min. Hydrazine (0.11 ml) was then added slowly and the mixture was stirred for 2 h at 70° C. The mixture was then cooled to room temperature and filtered through a plug of Celite, eluting with methanol. The eluent was concentrated in vacuo and the residue was purified on a 2×1500 micron preparative TLC plate, eluting with ethyl acetate (Rf=0.24), to provide 101 mg (96%) of the title compound. Mass spectrum (ESI) 150.1 (M+1). 1H NMR (500 MHz, CDCl3): □ 6.93 (s, 1H), 6.91 (s, 1H), 5.21 (bs, 1H), 3.76 (bs, 2H), 2.42 (s, 3H).
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Iron chloride hexahydrate
Quantity
9.6 mg
Type
catalyst
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([N+:10]([O-])=O)=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH3:13].NN>CO.O.O.O.O.O.O.[Fe](Cl)Cl>[NH2:10][C:9]1[CH:8]=[C:5]([CH:4]=[C:3]([CH3:13])[C:2]=1[OH:1])[C:6]#[N:7] |f:3.4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
126 mg
Type
reactant
Smiles
OC1=C(C=C(C#N)C=C1[N+](=O)[O-])C
Step Two
Name
Quantity
0.11 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Four
Name
Iron chloride hexahydrate
Quantity
9.6 mg
Type
catalyst
Smiles
O.O.O.O.O.O.[Fe](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a plug of Celite
WASH
Type
WASH
Details
eluting with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The eluent was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified on a 2×1500 micron preparative TLC plate
WASH
Type
WASH
Details
eluting with ethyl acetate (Rf=0.24)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(C#N)C=C(C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 101 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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